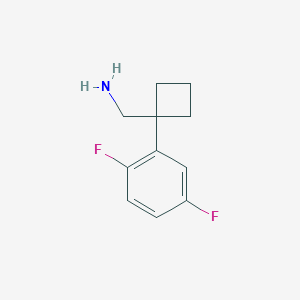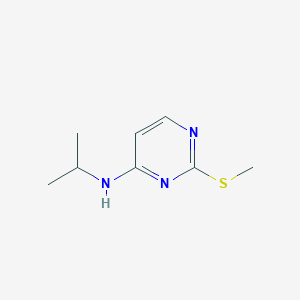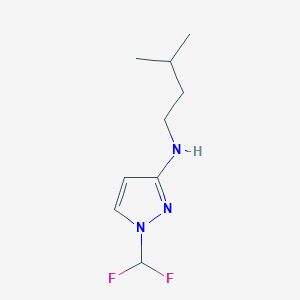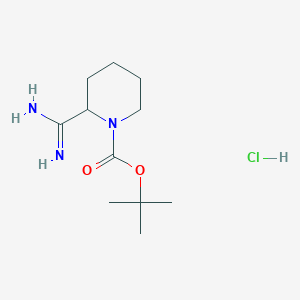![molecular formula C11H14F2N4 B11731297 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1856091-06-9](/img/structure/B11731297.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole and pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the difluoromethyl group:
Formation of the pyrrole ring: The pyrrole ring is synthesized from a precursor such as a 2,5-dimethylfuran derivative through cyclization.
Coupling of the pyrazole and pyrrole rings: The final step involves coupling the pyrazole and pyrrole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Oxidized derivatives of the pyrrole ring.
Reduction products: Reduced derivatives of the pyrazole ring.
Substitution products: Substituted derivatives at the difluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and materials to impart unique properties such as fluorescence or conductivity.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions.
Drug Development:
Medicine
Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry
Chemical Manufacturing: It can be used in the synthesis of other complex molecules, serving as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
{[1-(methyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
1856091-06-9 |
|---|---|
Molekularformel |
C11H14F2N4 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14F2N4/c1-16-6-2-3-9(16)7-14-8-10-4-5-15-17(10)11(12)13/h2-6,11,14H,7-8H2,1H3 |
InChI-Schlüssel |
VVYYVLMBLWSZFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CNCC2=CC=NN2C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731224.png)
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)

![Boronic acid, B-[2-fluoro-4-[(2-pyridinylamino)carbonyl]phenyl]-](/img/structure/B11731248.png)

![1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11731263.png)
![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11731265.png)
![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731279.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731281.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731283.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731288.png)
